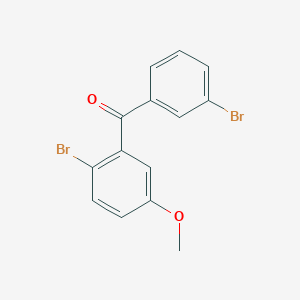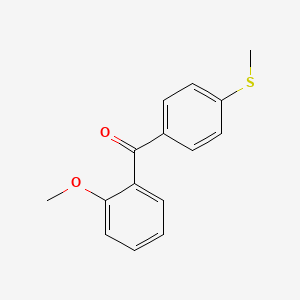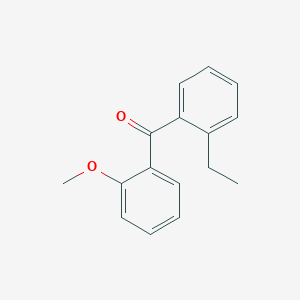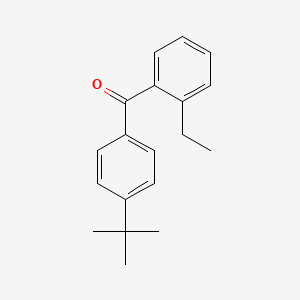
4-Tert-butyl-2'-ethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Tert-butyl-2’-ethylbenzophenone is an organic compound with the molecular formula C19H22O . It is also known as (4-tert-butylphenyl)(2-ethylphenyl)methanone . The compound has a molecular weight of 266.38 .
Molecular Structure Analysis
The InChI code for 4-Tert-butyl-2’-ethylbenzophenone is 1S/C19H22O/c1-5-14-8-6-7-9-17(14)18(20)15-10-12-16(13-11-15)19(2,3)4/h6-13H,5H2,1-4H3 . This indicates the presence of 19 carbon atoms, 22 hydrogen atoms, and 1 oxygen atom in the molecule .
Scientific Research Applications
Synthesis and Magnetism in Tetranuclear and Pentanuclear Compounds
- The use of 4-tert-butyl-2,6-bis-[(2-hydroxy-phenylimino)methyl]phenol in synthesizing compounds with varying arrangements of metal atoms and nuclearities, leading to compounds that exhibit magnetic properties such as weak ferromagnetic and antiferromagnetic interactions (Yadav et al., 2015).
Catalysis in Oxidative Cyclization
- Involvement in the palladium-catalyzed oxidative cyclization of 2-arylphenols to dibenzofuran derivatives, indicating its role in facilitating intramolecular C-H bond activation and C-O bond formation (Wei & Yoshikai, 2011).
Oxidation in Polyethylene Film
- 4-Tert-butyl-2'-ethylbenzophenone derivatives are used as antioxidants in polyethylene production, influencing the oxidative stability and discoloration of the polymer (Daun, Gilbert, & Giacin, 1974).
Stabilization of Polymers
- Its derivatives are effective as stabilizers for thermal degradation of butadiene type polymers, with a unique bifunctional mechanism that includes polymer radical trapping and hydrogen transfer (Yachigo et al., 1988).
Crystal Structure and DFT Study
- Study of the crystal structure and electronic spectra of 4-tert-butyl-2,6-dibenzoylphenol derivatives, contributing to an understanding of bond lengths, angles, and crystal packing in phenol-based diketones (Gupta et al., 2012).
Synthesis and Characterization of Titanium Complexes
- Use in the synthesis of titanium complexes, showing the formation of confacial bioctahedron and a Ti4O16 core, highlighting its role in coordination chemistry and ligand design (Glaser et al., 2004).
Poly(arylene ether ketone)s with Pendant Tertiary Butyl Groups
- Application in the synthesis of poly(arylene ether ketone)s with pendant tertiary butyl groups, affecting the physical, thermal, mechanical, and adhesion properties of the polymers (Yıldız et al., 2007).
Oxidation Products of Ester-Based Oils
- Investigation of the oxidative degradation behavior of ester-based oils and the effect of antioxidants like 4-tert-butyl-2'-ethylbenzophenone derivatives on this process (Frauscher et al., 2017).
Chromatography and Band Splitting
- Involvement in chromatographic processes, influencing band profiles and interactions in overloaded isocratic elution chromatography (Gritti & Guiochon, 2003).
Alkaline Autoxidation Products in Antioxidants
- Studies on the alkaline autoxidation products of antioxidants containing 4-tert-butyl-2'-ethylbenzophenone, contributing to the understanding of their structural and chemical properties (Kawai et al., 1999).
Hydroperoxide Decomposition Mechanisms
- Examination of the mechanism of hydroperoxide decomposing effect of cyclic phosphite derivatives, providing insights into the antioxidant activity of these compounds (König et al., 1986).
Bismuth-Based Cyclic Synthesis
- Application in the bismuth-based cyclic synthesis of phenolic acids, illustrating its utility in C-H bond activation and CO2 insertion chemistry (Kindra & Evans, 2014).
Molecular Conformation and Performance in Polymers
- Influence on the performance and molecular conformation of thermal stabilizers for polymers, affecting oxidative discoloration and stability (Yachigo et al., 1993).
Insecticide Binding Sites in Enzymes
- Study on the specific binding sites of fenazaquin, a compound structurally related to 4-tert-butyl-2'-ethylbenzophenone, in enzymes like NADH:ubiquinone oxidoreductase, revealing insights into the mode of action of certain insecticides and acaricides (Wood, Latli, & Casida, 1996).
Hydroboration Catalysis
- Involvement in the catalyzed hydroborations of alkenes, demonstrating its role in organic synthesis and catalysis (Hunter et al., 2011).
Antioxidant Activity of Schiff Bases
- The study of electrochemical transformations and antioxidant activity of Schiff bases containing 4-tert-butyl-2'-ethylbenzophenone, highlighting its potential in developing new antioxidant agents (Smolyaninov et al., 2018).
Oxidative Discoloration and Thermal Stability
- Investigating the influences of structural factors of phenols related to 4-tert-butyl-2'-ethylbenzophenone on the oxidative discoloration and thermal stability of polymers (Yachigo et al., 1993).
Spin Interaction in Zinc Complexes
- Analysis of spin interaction in zinc complexes of Schiff and Mannich bases containing moieties derived from 4-tert-butyl-2'-ethylbenzophenone, contributing to the understanding of spin chemistry in coordination compounds (Orio et al., 2010).
Synthesis of Oxadiazoles with Antioxidant Activity
- Synthesis of new oxadiazoles bearing moieties of 4-tert-butyl-2'-ethylbenzophenone, and evaluation of their antioxidant activity, illustrating its potential in medicinal chemistry (Shakir et al., 2014).
Exposure to Synthetic Phenolic Antioxidants
- Study on human exposure to synthetic phenolic antioxidants including derivatives of 4-tert-butyl-2'-ethylbenzophenone, relevant in environmental and health sciences (Wang & Kannan, 2019).
properties
IUPAC Name |
(4-tert-butylphenyl)-(2-ethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-5-14-8-6-7-9-17(14)18(20)15-10-12-16(13-11-15)19(2,3)4/h6-13H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKIMPXCIATZGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-2'-ethylbenzophenone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

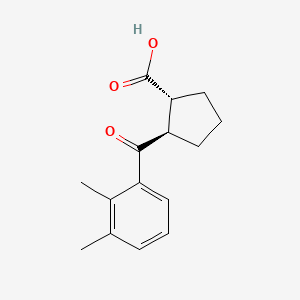
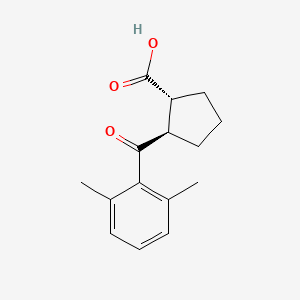
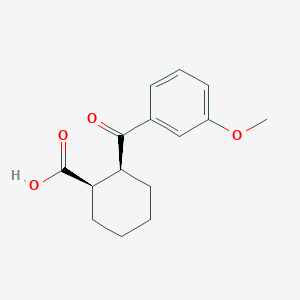
![cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358960.png)
![cis-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358965.png)
![cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358966.png)
![cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358967.png)
![cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358968.png)
![cis-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358969.png)
![cis-4-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358972.png)
